molecular formula C18H13Cl2F3N2O B3036931 4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 400086-53-5

4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3036931
CAS No.: 400086-53-5
M. Wt: 401.2 g/mol
InChI Key: XURXNBNMWKFZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the dichlorobenzyl moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its dichlorobenzyl and trifluoromethyl groups. These interactions may lead to the modulation of biological activities, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 4-[(2,4-Dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its combination of dichlorobenzyl, trifluoromethyl, and pyrazole moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2F3N2O/c1-11-16(26-10-12-7-8-13(19)9-15(12)20)17(18(21,22)23)24-25(11)14-5-3-2-4-6-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURXNBNMWKFZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.